Antimycobacterial Activity: Complete Loss of Function vs. Falcarindiol Attributable to Terminal Methyl Absence
1,9Z,16-Heptadecatrien-4,6-diyn-3,8-diol (as the 3R,8R stereoisomer, dehydrofalcarindiol) exhibited no detectable antimycobacterial activity when tested at concentrations up to 128 μg/mL against Mycobacterium fortuitum and Mycobacterium aurum [1]. In contrast, falcarindiol (3R,8S configuration, terminal methyl present) displayed MIC values of 30.7 μM against M. fortuitum and 61.4 μM against M. aurum in the same microtiter plate dilution assay [1]. The authors explicitly concluded that the terminal methyl group is vital for retention of antimycobacterial activity, establishing a clear structure-activity demarcation [1].
| Evidence Dimension | Antimycobacterial activity (MIC) against M. fortuitum and M. aurum |
|---|---|
| Target Compound Data | No activity at 128 μg/mL (~495 μM) against M. fortuitum and M. aurum |
| Comparator Or Baseline | Falcarindiol (3R,8S): MIC 30.7 μM (M. fortuitum), 61.4 μM (M. aurum) |
| Quantified Difference | Target compound inactive at concentrations >16-fold above comparator MIC |
| Conditions | Microtiter plate dilution assay; reference antibiotics ethambutol (115.5 μM) and isoniazid (14.6 μM) against M. fortuitum |
Why This Matters
For researchers screening antimycobacterial leads, 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol is categorically unsuitable as a replacement for falcarindiol; conversely, this negative selectivity is valuable when mycobacterial-sparing activity is desired in antifungal or cytotoxic applications.
- [1] Schinkovitz, A.; Stavri, M.; Gibbons, S.; Bucar, F. Antimycobacterial Polyacetylenes from Levisticum officinale. Phytother. Res. 2008, 22 (5), 681–684. DOI: 10.1002/ptr.2408. View Source
